molecular formula C19H20N2O4S2 B2893788 N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 899988-80-8

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide

Cat. No. B2893788
CAS RN: 899988-80-8
M. Wt: 404.5
InChI Key: IIXKXLHAUYVUFZ-UHFFFAOYSA-N
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Description

“N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide” is a benzothiazole derivative . Benzothiazole derivatives have been synthesized and evaluated for cytotoxic and antimicrobial activities . Two compounds, including N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide and N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothiamide, demonstrated significant cytotoxicity against three cancer cell lines (A549, MCF7-MDR, and HT1080) while most of the compounds exhibited moderate inhibitory effects on the growth of Staphyllococcus aureus and some other fungi .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach .


Molecular Structure Analysis

The molecular structure of “this compound” is a part of the benzothiazole derivatives family . The benzothiazole core is a bicyclic system consisting of a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include S oxidation/S-N coupling . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .

Scientific Research Applications

Lipoxygenase Inhibitors

Heterocyclic compounds similar to N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide have been studied for their potential as lipoxygenase inhibitors. A study by Aziz‐ur‐Rehman et al. (2016) synthesized compounds that showed moderately good activities relative to the reference standard Baicalein. This suggests potential applications in the development of anti-inflammatory drugs.

Charge-Transfer Intermediate Reactions

The reaction of related thioketones with nucleophiles through a charge-transfer mechanism has been explored in a study by Ohno et al. (1975). This research provides insights into the chemical reactivity of such compounds, which could be valuable in organic synthesis and material science.

Antioxidant Properties

Compounds structurally similar to this compound have been evaluated for their antioxidant effects. A study by Rubio-Cortés et al. (2021) indicated high antioxidant activity in some of the synthesized molecules, highlighting potential applications in protecting against oxidative stress.

Antitumor Activity

The antiproliferative and apoptotic activities of certain N-substituted indazole derivatives have been investigated for their potential antitumor properties. Abbassi et al. (2014) reported significant activity against human tumor cell lines, suggesting possible applications in cancer therapy.

Synthesis of Thiazoles and Antimicrobial Activities

The synthesis of thiazoles and their derivatives, including those structurally related to this compound, has been explored for antimicrobial applications. Wardkhan et al. (2008) tested these compounds against various microbial strains, indicating their potential as antimicrobial agents.

Future Directions

The future directions for the research on “N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide” and similar compounds could include further exploration of their cytotoxic and antimicrobial activities, as well as investigation into their potential applications in medical and pharmaceutical fields .

properties

IUPAC Name

4-(benzenesulfonyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-2-25-14-10-11-16-17(13-14)26-19(20-16)21-18(22)9-6-12-27(23,24)15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXKXLHAUYVUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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